(5-Bromopyridin-2-yl)methanol
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Organic Chemistry and Material Science
Halogenated pyridine derivatives are a class of compounds with profound importance in both organic chemistry and material science. The introduction of a halogen atom onto the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block in synthesis. nbinno.comnih.gov In organic synthesis, the carbon-halogen bond serves as a key functional group for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. nbinno.commdpi.comresearchgate.net These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. nbinno.comnbinno.comnbinno.com
The presence of a halogen allows for the regioselective introduction of various substituents, enabling the fine-tuning of a molecule's properties for specific applications. nih.govmountainscholar.org In material science, halogenated pyridines are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. nbinno.com The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, is also increasingly being explored for the rational design of supramolecular assemblies and functional materials. acs.orgrsc.org
Overview of the Research History and Evolution of 5-Bromo-2-hydroxymethylpyridine
While a detailed historical timeline of 5-Bromo-2-hydroxymethylpyridine research is not extensively documented in a single source, its evolution can be traced through the development of its synthetic methodologies. Early research on similar compounds focused on fundamental synthesis and characterization. Over time, as the demand for functionalized pyridine building blocks grew, more efficient and scalable synthesis routes for compounds like 5-Bromo-2-hydroxymethylpyridine were developed.
Key synthetic strategies that have been reported include the reduction of 5-bromo-2-pyridinecarboxylic acid methyl ester using reducing agents like sodium borohydride. chemicalbook.comchemicalbook.com Another common approach involves the oxidation of the more readily available precursor, 5-Bromo-2-methylpyridine. guidechem.comgoogle.com The refinement of these synthetic methods has been crucial for making 5-Bromo-2-hydroxymethylpyridine more accessible for broader research applications.
Current Research Frontiers and Strategic Importance of 5-Bromo-2-hydroxymethylpyridine as a Synthetic Synthon
5-Bromo-2-hydroxymethylpyridine is increasingly recognized for its strategic importance as a synthetic synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. chemicalbook.com Its bifunctional nature, possessing both a site for cross-coupling (the bromine atom) and a nucleophilic/electrophilic center (the hydroxymethyl group), allows for sequential and diverse functionalization.
Current research frontiers are leveraging this compound in the synthesis of novel pharmaceutical and agrochemical candidates. guidechem.com For instance, the pyridine moiety is a common scaffold in many biologically active compounds, and 5-Bromo-2-hydroxymethylpyridine provides a convenient entry point for introducing this core with further handles for modification. nih.govnih.gov Researchers are exploring its use in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 5-position, while the hydroxymethyl group can be further oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. mdpi.comresearchgate.netrsc.org This versatility makes it a valuable tool in combinatorial chemistry and drug discovery programs. nbinno.com
Interdisciplinary Research Connections and Future Trajectories for Pyridine-Based Compounds
The research surrounding pyridine-based compounds, including 5-Bromo-2-hydroxymethylpyridine, is inherently interdisciplinary. It connects organic synthesis with medicinal chemistry, materials science, and agrochemical research. nbinno.comguidechem.comnih.gov The development of novel pyridine derivatives often involves computational studies to predict their properties and biological activities. mdpi.comijsat.org
The future trajectory for pyridine-based compounds is poised for significant growth. In medicine, there is a continuous search for new therapeutics, and pyridine scaffolds are expected to remain a central theme in drug design. nih.govijsat.orgresearchgate.net The development of more selective and potent bioactive molecules is a key focus. In material science, the demand for advanced materials with tailored electronic and optical properties will continue to drive research into novel pyridine-containing polymers and supramolecular structures. nbinno.comacs.org Furthermore, the need for more effective and environmentally benign agrochemicals will spur the development of new pyridine-based pesticides and herbicides. nbinno.comgrandviewresearch.com As a versatile building block, 5-Bromo-2-hydroxymethylpyridine is well-positioned to contribute to these future advancements across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCZFWMEACWFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409417 | |
| Record name | 5-Bromo-2-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88139-91-7 | |
| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088139917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5AM7UXN25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Hydroxymethylpyridine
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine (B92270) ring is amenable to various transformations, including oxidation, halogenation, and protection or derivatization through etherification and esterification.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of 5-bromo-2-hydroxymethylpyridine can be oxidized to form either 5-bromo-2-pyridinecarboxaldehyde or 5-bromo-2-pyridinecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: The selective oxidation to the aldehyde, 5-bromo-2-picolinaldehyde, requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. sigmaaldrich.comtcichemicals.com Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for this transformation.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, will fully oxidize the hydroxymethyl group to the corresponding carboxylic acid, 5-bromo-2-pyridinecarboxylic acid. chemicalbook.com This transformation is often a key step in the synthesis of various pharmaceutical intermediates. chemicalbook.com
| Starting Material | Product | Reagent(s) | Reaction Type |
|---|---|---|---|
| 5-Bromo-2-hydroxymethylpyridine | 5-Bromo-2-pyridinecarboxaldehyde | MnO₂, PCC | Partial Oxidation |
| 5-Bromo-2-hydroxymethylpyridine | 5-Bromo-2-pyridinecarboxylic acid | KMnO₄, CrO₃/H⁺ | Full Oxidation |
Halogenation of the Hydroxymethyl Group to Chloromethyl or Other Halomethyl Derivatives
The hydroxyl group can be readily replaced by a halogen, most commonly chlorine, to yield 5-bromo-2-(chloromethyl)pyridine. This transformation introduces a reactive electrophilic site, making it a valuable intermediate for subsequent nucleophilic substitution reactions.
Conventional methods for this chlorination involve the use of thionyl chloride (SOCl₂), often used neat or in a halogenated solvent. mdpi.com However, this method can sometimes lead to the substitution of the bromine on the pyridine ring as well, especially with prolonged reaction times or elevated temperatures. mdpi.com The reaction with thionyl chloride also produces toxic sulfur dioxide gas as a byproduct. mdpi.com
Etherification and Esterification Reactions for Protecting Groups or Novel Derivatives
The hydroxymethyl group can undergo etherification and esterification to introduce protecting groups or to synthesize novel derivatives with altered physicochemical properties.
Etherification: The formation of an ether linkage can be achieved by reacting 5-bromo-2-hydroxymethylpyridine with an alkyl halide in the presence of a base. This strategy is often used to protect the alcohol functionality during subsequent reactions involving the bromine atom.
Esterification: Ester derivatives can be prepared by reacting the alcohol with an acyl chloride or a carboxylic anhydride. This not only serves as a protection strategy but also allows for the introduction of various functional groups, potentially modulating the biological activity of the resulting molecule.
Cross-Coupling Reactions at the Bromine Position (C-Br Bond Activation)
The bromine atom at the 5-position of the pyridine ring is a key site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, particularly biaryl and heterobiaryl systems.
Suzuki-Miyaura Coupling for the Formation of Biaryl and Heterobiaryl Systems
The Suzuki-Miyaura coupling is a widely utilized and powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org In the context of 5-bromo-2-hydroxymethylpyridine, this reaction allows for the coupling of various aryl or heteroaryl boronic acids or their esters at the C-5 position. mdpi.comnih.gov
This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents. mdpi.comlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |
|---|---|---|---|
| 5-Bromo-2-hydroxymethylpyridine | Arylboronic acid | Pd catalyst, Base | Biaryl system |
| 5-Bromo-2-hydroxymethylpyridine | Heteroarylboronic acid | Pd catalyst, Base | Heterobiaryl system |
Negishi, Stille, and Kumada Coupling Reactions
Beyond the Suzuki-Miyaura coupling, other palladium- or nickel-catalyzed cross-coupling reactions can also be effectively employed to functionalize the C-Br bond of 5-bromo-2-hydroxymethylpyridine.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.comorganic-chemistry.org Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, although they are also more sensitive to moisture and air. nrochemistry.com The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. wikipedia.orgorgsyn.org
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide, with a palladium catalyst. nrochemistry.comwikipedia.org A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their stability towards air and moisture. nrochemistry.com However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. nrochemistry.com
Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org A major advantage is the ready availability and low cost of many Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
|---|---|---|---|
| Negishi | Organozinc | Palladium or Nickel | High reactivity, good functional group tolerance, moisture sensitive. wikipedia.orgnrochemistry.com |
| Stille | Organotin | Palladium | Tolerates many functional groups, stable to air/moisture, toxic reagents. nrochemistry.com |
| Kumada | Organomagnesium (Grignard) | Palladium or Nickel | Readily available reagents, can have limited functional group tolerance. wikipedia.orgorganic-chemistry.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination serves as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly useful for coupling aryl halides or pseudohalides with primary or secondary amines. organic-chemistry.org In the context of 5-bromo-2-hydroxymethylpyridine, this methodology allows for the introduction of a wide variety of amino groups at the 5-position of the pyridine ring.
The general reaction scheme involves the treatment of 5-bromo-2-hydroxymethylpyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine being coupled. For instance, a practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov
Research has demonstrated the successful application of the Buchwald-Hartwig amination to various brominated heterocyclic compounds, including those with structural similarities to 5-bromo-2-hydroxymethylpyridine. For example, the palladium-catalyzed amination of 5-bromothiazoles with diarylamines has been reported to proceed in good yields. researchgate.net Similarly, the amination of 5-bromotryptoline with aminopyridines has also been successfully achieved. researchgate.net These examples highlight the broad applicability and robustness of the Buchwald-Hartwig reaction for C-N bond formation on halogenated heterocycles.
Table 1: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
| 5-Bromothiazoles | Diarylamines | Pd-catalyst | 5-N,N-Diarylaminothiazoles | Good | researchgate.net |
| 5-Bromotryptoline | Aminopyridines | Pd-catalyst | Aminopyridine-substituted tryptolines | - | researchgate.net |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org For 5-bromo-2-hydroxymethylpyridine, the Sonogashira coupling provides a direct method for introducing alkynyl groups at the 5-position, leading to the synthesis of various substituted alkynylpyridines.
The reaction conditions are generally mild, often carried out at room temperature, which makes it suitable for complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This selectivity allows for controlled reactions in dihalogenated substrates. libretexts.org
A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated the successful synthesis of a variety of 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%). scirp.org The optimized conditions involved using 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI as the catalytic system, with Et₃N as the base in DMF at 100°C. scirp.org These findings suggest that similar conditions could be effectively applied to 5-bromo-2-hydroxymethylpyridine.
Table 2: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes
| 2-Amino-3-Bromopyridine Derivative | Terminal Alkyne | Yield |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 96% |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 95% |
| 2-Amino-3-bromo-5-methylpyridine | 1-Ethynyl-4-methoxybenzene | 93% |
| 2-Amino-3-bromo-5-methylpyridine | 1-Ethynyl-4-fluorobenzene | 91% |
| 2-Amino-3-bromo-5-methylpyridine | 1-Ethynyl-4-(trifluoromethyl)benzene | 89% |
| Data sourced from Zhu et al. (2017) scirp.org |
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. The pyridine ring in 5-bromo-2-hydroxymethylpyridine is inherently electron-deficient, which facilitates the replacement of the bromine atom by a variety of nucleophiles. smolecule.com
The SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of electron-withdrawing groups on the aromatic ring can further stabilize this intermediate and accelerate the reaction. pressbooks.pub
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. tcnj.edu For 5-bromo-2-hydroxymethylpyridine, this reaction offers a versatile route to introduce a wide range of functional groups at the 5-position.
The reaction typically involves treating the bromo-substituted pyridine with an organolithium or Grignard reagent at low temperatures to prevent side reactions. tcnj.edu For instance, a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocyclics bearing acidic protons, offering a practical method under non-cryogenic conditions. nih.gov This approach has been successfully applied to bromopyridines, demonstrating high regioselectivity. nih.govznaturforsch.com
Once the organometallic intermediate is formed, it can be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups. Studies on bromoaryl-substituted β-lactams have shown that halogen-metal exchange can be achieved chemoselectively at low temperatures without affecting other reactive functional groups in the molecule. tcnj.edu
Functional Group Interconversions and Advanced Synthetic Transformations
The hydroxymethyl group and the bromine atom on 5-bromo-2-hydroxymethylpyridine offer multiple opportunities for functional group interconversions (FGIs), significantly expanding its synthetic utility. imperial.ac.uk
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. imperial.ac.uk Conversely, the bromine atom can be subjected to a range of transformations. For example, it can be converted to other halides, such as iodides, through reactions like the Finkelstein reaction, which involves treating the bromide with sodium iodide in acetone. vanderbilt.edu Sulfonate esters, which are excellent leaving groups, can also be formed from the alcohol and subsequently displaced by various nucleophiles. vanderbilt.eduub.edu
Advanced synthetic transformations can be employed to create more complex molecular architectures. The Arndt-Eistert reaction, for instance, allows for the one-carbon homologation of a carboxylic acid derived from the hydroxymethyl group. vanderbilt.edu The Wolff rearrangement, a key step in this sequence, generates a ketene (B1206846) that can be trapped with various nucleophiles. vanderbilt.edu These and other FGIs provide access to a diverse array of derivatives from the parent 5-bromo-2-hydroxymethylpyridine scaffold. imperial.ac.uk
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Bromo-2-hydroxymethylpyridine, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, offer a complete picture of the proton and carbon framework.
The ¹H NMR spectrum of 5-Bromo-2-hydroxymethylpyridine is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring.
The predicted ¹H NMR chemical shifts for 5-Bromo-2-hydroxymethylpyridine are detailed in the table below. These predictions are based on the known spectrum of 2-(Hydroxymethyl)pyridine and the established substituent effects of bromine on the pyridine ring. chemicalbook.com
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.30-7.40 | d | ~8.5 |
| H4 | ~7.80-7.90 | dd | ~8.5, ~2.5 |
| H6 | ~8.50-8.60 | d | ~2.5 |
| -CH₂- | ~4.70-4.80 | s | - |
| -OH | Variable | br s | - |
H6: This proton is adjacent to the nitrogen atom, which is highly electronegative, causing a significant downfield shift. The presence of the bromine at position 5 will likely induce a further slight downfield shift. It appears as a doublet due to coupling with H4.
H4: This proton is coupled to both H3 and H6, but due to the substitution pattern, it will likely appear as a doublet of doublets.
H3: This proton is coupled to H4 and will appear as a doublet.
-CH₂- Protons: These protons are adjacent to the pyridine ring and the hydroxyl group, appearing as a singlet.
-OH Proton: The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Bromo-2-hydroxymethylpyridine will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromaticity of the pyridine ring.
Based on the known spectrum of 2-(Hydroxymethyl)pyridine and the substituent effects of bromine, the predicted ¹³C NMR chemical shifts are presented in the following table. chemicalbook.com
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158-162 |
| C3 | ~120-124 |
| C4 | ~140-144 |
| C5 | ~118-122 |
| C6 | ~150-154 |
| -CH₂- | ~62-66 |
C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and are therefore shifted downfield.
C5: The carbon atom directly bonded to the bromine atom (C5) experiences a shielding effect, leading to a shift to a lower ppm value than might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".
C4 and C3: These carbons will have chemical shifts typical for aromatic carbons in a pyridine ring.
-CH₂- Carbon: The carbon of the hydroxymethyl group is an sp³-hybridized carbon and appears in the corresponding upfield region.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 5-Bromo-2-hydroxymethylpyridine, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. For 5-Bromo-2-hydroxymethylpyridine, cross-peaks would be expected between H3 and H4, and between H4 and H6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the -CH₂- protons and the -CH₂- carbon, as well as correlations for each aromatic proton (H3, H4, H6) with its directly attached carbon atom (C3, C4, C6).
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
The FT-IR spectrum of 5-Bromo-2-hydroxymethylpyridine would display characteristic absorption bands corresponding to the various functional groups and the pyridine ring vibrations. The expected vibrational frequencies are summarized in the table below, based on data from related brominated and hydroxymethyl-substituted pyridines. nist.govchemicalbook.comnist.govchemicalbook.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic (Pyridine ring) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1600-1580 | C=C stretch | Aromatic (Pyridine ring) |
| 1480-1450 | C=N stretch | Aromatic (Pyridine ring) |
| 1300-1200 | C-O stretch | Primary alcohol |
| 1100-1000 | C-H in-plane bend | Aromatic (Pyridine ring) |
| ~600-500 | C-Br stretch | Bromo-substituent |
O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching of the primary alcohol is anticipated to be in the 1300-1200 cm⁻¹ range.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
For 5-Bromo-2-hydroxymethylpyridine, the Raman spectrum would also provide valuable structural information. aip.org
Ring Breathing Modes: The symmetric "ring breathing" vibration of the pyridine ring, which involves the expansion and contraction of the ring, typically gives a strong and sharp band in the Raman spectrum, expected around 1000-1050 cm⁻¹. This is a characteristic feature for substituted pyridines.
C-Br Stretching: The C-Br stretching vibration is also expected to be Raman active and would appear in the low-frequency region, consistent with the FT-IR data.
Symmetric Stretching Modes: In general, symmetric vibrations of non-polar bonds tend to give rise to strong Raman signals.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of 5-Bromo-2-hydroxymethylpyridine, aiding in its unambiguous identification and structural characterization.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (GC-MS, HRMS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 5-Bromo-2-hydroxymethylpyridine (C6H6BrNO), the theoretical molecular weight is 188.02 g/mol nih.govaobchem.comchemicalbook.comambeed.com. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic M+ and M+2 isotopic pattern, where the two peaks are of almost equal intensity and separated by two mass units whitman.eduyoutube.comdocbrown.info. Therefore, in the mass spectrum of 5-Bromo-2-hydroxymethylpyridine, one would expect to see prominent peaks at m/z 187 and 189, corresponding to the [C6H679BrNO]+ and [C6H681BrNO]+ ions.
The fragmentation of 5-Bromo-2-hydroxymethylpyridine under electron ionization (EI) in a GC-MS system can be predicted to follow several pathways based on the functional groups present:
Alpha-cleavage: Alcohols commonly undergo cleavage of the C-C bond adjacent to the oxygen atom. For 5-Bromo-2-hydroxymethylpyridine, this would involve the loss of the hydroxymethyl group, although the loss of a hydrogen atom from the hydroxymethyl group to form a stable oxonium ion is more likely.
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to the formation of a radical cation with a mass 18 amu less than the molecular ion libretexts.org.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A common pathway for pyridine is the loss of HCN (27 amu), leading to the formation of a pyrrole-like fragment massbank.eu.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 108 (M-Br).
A plausible fragmentation pathway could involve the initial loss of a hydrogen atom from the alcohol, followed by the loss of CO, and subsequent fragmentation of the brominated pyridine ring.
Table 1: Predicted Mass Spectrometric Data for 5-Bromo-2-hydroxymethylpyridine
| Property | Predicted Value |
| Molecular Formula | C6H6BrNO |
| Molecular Weight | 188.02 g/mol |
| Nominal Mass | 187 g/mol |
| Key Isotopic Peaks | m/z 187 (M+), m/z 189 (M+2) |
| Predicted Fragments | [M-H]+, [M-H2O]+•, [M-Br]+, ions from ring fragmentation |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 5-Bromo-2-hydroxymethylpyridine has been determined, revealing key details about its molecular conformation and crystal packing nih.gov.
Table 2: Crystallographic Data for 5-Bromo-2-hydroxymethylpyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 4.039 (1) |
| b (Å) | 8.974 (2) |
| c (Å) | 9.224 (2) |
| β (°) | 93.09 (3) |
| Volume (ų) | 333.85 (13) |
| Z | 2 |
| Key Intermolecular Interaction | O—H···Br hydrogen bonds |
Data from Wu, Y., Dong, C., Liu, S., Zhu, H., & Wu, Y. (2006). 5-Bromo-2-(hydroxymethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2102-o2103. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
The UV-Vis absorption spectrum of 5-Bromo-2-hydroxymethylpyridine is expected to show absorptions characteristic of the pyridine ring. These typically involve π → π* and n → π* electronic transitions. The presence of the bromo and hydroxymethyl substituents will influence the energy of these transitions. The bromine atom, with its lone pairs, can participate in n → π* transitions and also affect the π-system of the pyridine ring through both inductive and resonance effects. The hydroxymethyl group is primarily an inductively withdrawing group.
The fluorescence properties of pyridine derivatives can be complex and are often sensitive to the nature and position of substituents, as well as the solvent environment. For a related compound, (2′-hydroxy-5′-bromo)phenylbenzimidazole, studies have shown that the presence of the bromo and hydroxyl groups can lead to interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT) libretexts.org. This process can result in a large Stokes shift and dual fluorescence, depending on the solvent polarity and pH. While 5-Bromo-2-hydroxymethylpyridine does not have the same potential for ESIPT, the interplay of the bromo and hydroxymethyl groups on the pyridine ring could still lead to interesting emissive properties. The bromine atom can also induce intersystem crossing, potentially leading to phosphorescence.
Table 3: Expected Spectroscopic Properties of 5-Bromo-2-hydroxymethylpyridine
| Spectroscopic Technique | Expected Observations | Information Gained |
| UV-Vis Absorption | Absorption bands in the UV region corresponding to π → π* and n → π* transitions of the substituted pyridine ring. | Information on the electronic energy levels and the effects of substituents on the chromophore. |
| Fluorescence Emission | Potential for fluorescence from the pyridine ring, with the emission wavelength and quantum yield being dependent on the solvent environment. | Insights into the excited-state dynamics and the influence of the bromo and hydroxymethyl groups on the emissive properties. |
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Hydroxymethylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. For pyridine (B92270) derivatives, methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) have been successfully applied to determine their structural and electronic characteristics. researchgate.net
For molecules like 2-(hydroxymethyl)pyridine, computational studies have determined the most stable conformations by analyzing the potential energy surface (PES). researchgate.net Such an analysis for 5-bromo-2-hydroxymethylpyridine would involve rotating the hydroxymethyl group to find the global minimum energy structure. This would yield optimized bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for 5-Bromo-2-hydroxymethylpyridine
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-Br | 1.90 Å |
| C-O | 1.43 Å | |
| O-H | 0.96 Å | |
| Pyridine C-N | 1.34 Å | |
| Bond Angle | C-C-Br | 119.0° |
| C-C-O | 115.0° | |
| Dihedral Angle | C-C-O-H | ~60° or 180° |
Note: The values in this table are hypothetical and based on typical values for similar bonds and angles in related structures. A dedicated computational study would be required to determine the actual parameters.
Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For related molecules like 2-(hydroxymethyl)pyridine, DFT calculations have been used to assign vibrational modes. researchgate.net A similar study on 5-bromo-2-hydroxymethylpyridine would predict the frequencies of characteristic vibrations, such as the C-Br stretching, O-H stretching, and pyridine ring modes.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in 5-Bromo-2-hydroxymethylpyridine
| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxymethyl | ~3600 |
| C-H Stretch (Aromatic) | Pyridine Ring | ~3100 |
| C-H Stretch (Aliphatic) | Methylene | ~2950 |
| C=N/C=C Stretch | Pyridine Ring | ~1600 |
| C-O Stretch | Hydroxymethyl | ~1050 |
| C-Br Stretch | Bromo-substituent | ~650 |
Note: These are approximate frequency ranges. Precise values would be obtained from a full computational frequency analysis.
Electronic Structure Analysis
The electronic properties of a molecule govern its reactivity and interactions. Analyses such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) are standard computational techniques to probe these properties.
FMO analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. For similar pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO's location can vary based on substituents. researchgate.net For 5-bromo-2-hydroxymethylpyridine, the bromine atom and hydroxymethyl group would influence the energies and distributions of these orbitals.
Table 3: Hypothetical FMO Properties of 5-Bromo-2-hydroxymethylpyridine
| Parameter | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
Note: These energy values are illustrative. Actual values depend on the computational method and level of theory used.
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential (nucleophilic site), while the hydrogen atoms of the ring are regions of positive potential. researchgate.net The bromine and oxygen atoms in 5-bromo-2-hydroxymethylpyridine would also be key features on its MEP map, indicating regions of negative potential and potential sites for hydrogen bonding.
NBO analysis provides insight into charge transfer and hyperconjugative interactions within a molecule. For related compounds, NBO analysis has been used to study the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the molecule's stability. researchgate.net In 5-bromo-2-hydroxymethylpyridine, key interactions would likely involve the lone pairs of the nitrogen, oxygen, and bromine atoms and their interactions with antibonding orbitals in the pyridine ring and hydroxymethyl substituent.
Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies
Non-linear optical (NLO) materials are at the forefront of modern materials science due to their potential applications in optoelectronic technologies. journaleras.com The interaction of high-intensity light with NLO materials can alter the light's properties, such as frequency and phase. acadpubl.eu Organic molecules, in particular, have shown promise for NLO applications, with their effectiveness often linked to their molecular structure. jhuapl.edu
Computational studies on molecules structurally related to 5-Bromo-2-hydroxymethylpyridine have demonstrated the utility of DFT in predicting NLO properties. For instance, the first-order hyperpolarizability (β), a key indicator of NLO activity, has been calculated for similar pyridine derivatives. journaleras.comjournaleras.com These studies often use a reference molecule, like urea, to benchmark the NLO response. journaleras.com For example, the calculated first-order hyperpolarizability for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) was found to be significantly greater than that of urea, indicating its potential as an NLO material. journaleras.com
The molecular dipole moment (μ) and mean polarizability (α) are also crucial parameters determined in these computational analyses. journaleras.com A study on 5-bromo-2-(trifluoromethyl)pyridine (B1273635) reported a dipole moment of 3.38 D, calculated using the B3LYP/6-31++G(d,p) method. journaleras.com The large hyperpolarizability values calculated for related compounds suggest that the pyridine ring system, when appropriately substituted, can be an excellent candidate for NLO materials. journaleras.com
Table 1: Calculated NLO Properties of a Related Pyridine Derivative
| Parameter | Value | Method | Reference |
|---|---|---|---|
| First-order Hyperpolarizability (β) | 74.44 × 10⁻³² esu | DFT/B3LYP/6-31++G(d,p) | journaleras.com |
| Dipole Moment (μ) | 3.38 D | DFT/B3LYP/6-31++G(d,p) | journaleras.com |
Note: Data for 5-bromo-2-(trifluoromethyl)pyridine.
Solvent Effects and Thermodynamical Parameters from Computational Simulations
Computational simulations allow for the investigation of solvent effects on molecular properties and the determination of thermodynamical parameters. The behavior of a molecule can change significantly in different solvents, and theoretical models can capture these interactions. For instance, UV-Visible spectral studies are often conducted in various solvents to analyze absorbance and wavelength shifts. nih.gov
Thermodynamical properties such as enthalpy, entropy, and Gibbs free energy can be calculated as a function of temperature. These calculations help in understanding the reaction feasibility and the direction of equilibrium. nih.gov While specific data for 5-Bromo-2-hydroxymethylpyridine is not detailed in the provided results, the methodology is well-established in computational chemistry. For example, studies on similar molecules have analyzed the variation of thermodynamic properties with temperature to determine reaction feasibility. nih.gov
Furthermore, computational studies can simulate the effect of solvents on electronic properties, such as the HOMO-LUMO energy gap. For the cancer drug temozolomide, it was found that the molecule is more reactive in water than in DMSO, as indicated by a smaller HOMO-LUMO gap in water. aimspress.com This highlights the importance of considering the solvent environment in theoretical predictions.
In Silico Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of a molecule can be effectively predicted using computational methods. Key to these predictions are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another powerful tool for predicting reactivity. researchgate.net These maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov For example, in related compounds, the ester group attached to a phenyl ring has been identified as an active site for electrophilic attack. researchgate.net
Global reactivity descriptors, such as electronegativity, hardness, and softness, can be calculated from the HOMO and LUMO energies to further quantify the reactivity of a molecule. researchgate.net These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. nih.gov For instance, a higher electronegativity value suggests a better electron acceptor. researchgate.net
Table 2: Key Concepts in In Silico Reactivity Prediction
| Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates the site for electrophilic attack (electron donation). nih.gov |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the site for nucleophilic attack (electron acceptance). nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. aimspress.com |
| MEP Map | Molecular Electrostatic Potential Map | Visualizes electron density to predict electrophilic and nucleophilic sites. nih.gov |
Applications in Medicinal Chemistry and Pharmaceutical Research
5-Bromo-2-hydroxymethylpyridine as a Building Block for Pharmacologically Active Compounds
5-Bromo-2-hydroxymethylpyridine, also known as (5-bromopyridin-2-yl)methanol, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. medchemexpress.comncats.iosynquestlabs.com Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a hydroxymethyl group, offers multiple reactive sites for chemical modification. This versatility allows for its incorporation into diverse molecular scaffolds, making it a valuable building block in drug discovery and development. ethernet.edu.et
The bromine atom at the 5-position of the pyridine ring is particularly useful for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction enables the formation of carbon-carbon bonds, facilitating the connection of the pyridine core to other aromatic or aliphatic moieties. The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, further expanding the synthetic possibilities. ambeed.com
The strategic placement of these functional groups allows for the systematic modification of the molecule's structure to explore its interaction with biological targets. This process, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. oncodesign-services.com The pyridine nucleus itself is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions. mdpi.commdpi.com
Design and Synthesis of Pyridine-Based Drug Candidates
The unique structural features of 5-bromo-2-hydroxymethylpyridine make it an attractive starting material for the design and synthesis of novel pyridine-based drug candidates with a wide range of therapeutic applications.
Development of Pyridine Derivatives with Antimicrobial and Antiviral Potential
Pyridine and its derivatives have long been recognized for their antimicrobial and antiviral properties. mdpi.comnih.gov The synthesis of novel pyridine-containing compounds is a key area of research in the fight against infectious diseases. For instance, pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity, with some compounds showing moderate activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov
Research has shown that the introduction of different substituents on the pyridine ring can significantly influence the antimicrobial and antiviral activity. For example, certain isonicotinic acid hydrazide derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. mdpi.com Similarly, the synthesis of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds has yielded derivatives with potent antiviral activity against herpes simplex virus type 1 and varicella-zoster virus. nih.gov The versatility of 5-bromo-2-hydroxymethylpyridine allows for the creation of diverse libraries of pyridine derivatives to be screened for their potential as novel antimicrobial and antiviral agents.
Exploration of Anticancer and Antiproliferative Activities of Novel Derivatives
The pyridine scaffold is a common feature in many anticancer drugs, and researchers are continuously exploring new derivatives with improved efficacy and reduced side effects. mdpi.comekb.eg 5-Bromo-2-hydroxymethylpyridine serves as a valuable starting material for the synthesis of such compounds.
Studies have shown that the antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. mdpi.com For example, the introduction of specific groups can enhance the antiproliferative activity against various cancer cell lines. mdpi.com Research into imidazo[4,5-b]pyridine derivatives has led to the discovery of potent anticancer agents with CDK9 inhibitory activity. nih.gov Furthermore, a recently synthesized carbothioamide derivative demonstrated significant anti-angiogenic and anti-proliferative effects on human umbilical vein endothelial cells and lung cancer cells. nih.gov The ability to functionalize 5-bromo-2-hydroxymethylpyridine at multiple positions allows for the systematic exploration of the chemical space to identify novel and potent anticancer agents. mdpi.comnih.gov
Table 1: Examples of Pyridine Derivatives with Anticancer Activity
| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |
| Imidazo[4,5-b]pyridines | CDK9 Inhibition | Breast (MCF-7), Colon (HCT116) | nih.gov |
| Carbothioamide Derivative | Anti-angiogenic, Anti-proliferative | Human Umbilical Vein Endothelial Cells (HUVECs), Lung (A549) | nih.gov |
| Nicotinamide Derivatives | VEGFR-2 Inhibition | Colon (HCT-116), Liver (HepG2) | ekb.eg |
| 2-Anilinoquinolines | Broad Spectrum Antiproliferative | Various | ekb.eg |
Research into Anti-inflammatory and Analgesic Agents
Pyridine-containing compounds have also shown promise as anti-inflammatory and analgesic agents. nih.govnih.govmdpi.com The synthesis of novel pyridine derivatives from 5-bromo-2-hydroxymethylpyridine can lead to the discovery of new therapeutic options for pain and inflammation.
Research has demonstrated that certain pyridinedicarbonitrile and benzopyranopyridine derivatives possess significant anti-inflammatory and analgesic activities. nih.gov Similarly, novel benzothiazole (B30560) derivatives bearing a benzenesulphonamide and carboxamide have been synthesized and shown to have potent anti-inflammatory and analgesic effects with a good safety profile. nih.gov The ability to modify the structure of 5-bromo-2-hydroxymethylpyridine allows for the fine-tuning of the pharmacological properties of the resulting derivatives to optimize their anti-inflammatory and analgesic potential.
Investigation of Neuropharmacological and Cardiovascular Applications
The versatility of the pyridine scaffold extends to the central nervous system and cardiovascular system. Pyridine derivatives are being investigated for a range of neuropharmacological and cardiovascular applications. While direct studies originating from 5-bromo-2-hydroxymethylpyridine in these specific areas are less commonly reported in the provided context, the general importance of the pyridine motif in these fields is well-established. For example, pyridine-based compounds have been explored for their potential in treating neurodegenerative diseases and cardiovascular disorders. The ability to introduce diverse functionalities onto the pyridine ring using 5-bromo-2-hydroxymethylpyridine as a starting material opens up possibilities for creating novel compounds with desired neuropharmacological or cardiovascular activities.
Structure-Activity Relationship (SAR) Studies of Pyridine-Based Therapeutics
Structure-activity relationship (SAR) is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.orgscience.gov For pyridine-based therapeutics derived from 5-bromo-2-hydroxymethylpyridine, SAR studies are crucial for optimizing their pharmacological profiles.
By systematically modifying the substituents at the 2- and 5-positions of the pyridine ring, researchers can identify key structural features that are essential for biological activity. For example, SAR studies on a series of pyridine derivatives might reveal that a specific type of substituent at the 5-position (introduced via the bromo group) leads to enhanced binding to a particular enzyme, while modifications to the hydroxymethyl group at the 2-position improve the compound's solubility and cell permeability.
The insights gained from SAR studies guide the rational design of new and improved drug candidates. oncodesign-services.com For instance, if a particular substitution pattern is found to increase the anticancer activity of a pyridine derivative, medicinal chemists can focus on synthesizing other analogs with similar structural features to further enhance potency and selectivity. mdpi.comresearchgate.net This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the development of effective and safe pyridine-based therapeutics.
Molecular Target Identification and Ligand-Receptor Interaction Studies
While 5-Bromo-2-hydroxymethylpyridine itself is not typically the final active molecule that binds to a biological target, its structural motif is integral to the design and synthesis of potent inhibitors for various enzymes and receptors. The pyridine ring can engage in key hydrogen bonding and pi-stacking interactions within a protein's active site, while the bromo-substituent can be exploited for enhancing binding affinity or for further functionalization.
A notable application of this compound is in the development of inhibitors for beta-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. In a patent describing novel vinyl fluoride (B91410) cyclopropyl (B3062369) fused thiazin-2-amine compounds as BACE inhibitors, 5-Bromo-2-hydroxymethylpyridine is utilized as a precursor in the synthesis of a key intermediate. google.com The process involves the conversion of the hydroxymethyl group to a nitrile, demonstrating the compound's utility in constructing more complex molecular architectures designed to fit into the BACE1 active site. google.com
Furthermore, the general class of bromo-pyridine derivatives is frequently employed in structure-activity relationship (SAR) studies. By systematically modifying the pyridine scaffold, medicinal chemists can probe the binding pocket of a target protein and optimize ligand-receptor interactions. Although direct molecular docking studies specifically featuring 5-Bromo-2-hydroxymethylpyridine are not extensively published, its role as a versatile scaffold implies its implicit importance in the computational design and subsequent synthesis of novel therapeutic agents.
In another example, a patent for compounds useful as inhibitors of HIV replication describes the use of 5-bromo-2-hydroxymethylpyridine in the preparation of boronate esters, which are key intermediates for creating more complex molecules targeting the virus. googleapis.com
Table 1: Compounds Synthesized Using 5-Bromo-2-hydroxymethylpyridine or its Derivatives
| Compound Class | Target | Therapeutic Area | Reference |
|---|---|---|---|
| Vinyl fluoride cyclopropyl fused thiazin-2-amines | Beta-secretase (BACE1) | Alzheimer's Disease | google.com |
Development of Diagnostic Tools and Biochemical Reagents
The structural features of 5-Bromo-2-hydroxymethylpyridine also lend themselves to the development of specialized chemical tools for biochemical research and diagnostics. The bromine atom, for instance, can be replaced with a radiolabel, such as a radioactive isotope of bromine or fluorine, to create positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents. These radiolabeled molecules can be used to visualize and quantify the distribution of specific targets in vivo, aiding in disease diagnosis and in understanding the pharmacokinetics of a drug.
While direct examples of radiolabeling 5-Bromo-2-hydroxymethylpyridine are not prominent in the literature, its derivatives are utilized in this capacity. For instance, the synthesis of novel ligands for metal complexes has been reported, where the pyridine and hydroxymethyl groups can act as chelating agents. In one study, a bulky ligand was synthesized from a derivative of 5-bromo-2-hydroxymethylpyridine to stabilize a superoxocopper(II) complex, which was then studied for its reactivity. ntu.edu.sg Such complexes can be used as reagents to probe biological redox processes.
The compound is also listed as a biochemical assay reagent, indicating its use as a standard or intermediate in the development of assays to measure the activity of enzymes or the concentration of specific biomolecules. medchemexpress.com Its role as a versatile chemical intermediate allows for its incorporation into a wide array of more complex molecules designed as fluorescent probes or other labeling reagents for use in various biochemical and cell-based assays. ambeed.com
Coordination Chemistry and Metal Organic Complexes
Synthesis and Characterization of Metal Complexes of 5-Bromo-2-hydroxymethylpyridine as a Ligand
The synthesis of metal complexes involving 5-Bromo-2-hydroxymethylpyridine (L) as a ligand typically involves the reaction of the ligand with various metal salts in a suitable solvent. Research has demonstrated the successful synthesis and characterization of several copper(II) and cobalt(II) complexes. For instance, reacting 5-Bromo-2-hydroxymethylpyridine with copper(II) nitrate (B79036) trihydrate, copper(II) chloride dihydrate, and cobalt(II) chloride hexahydrate has yielded a series of distinct coordination compounds. researchgate.net The resulting complexes have been characterized using techniques such as X-ray crystallography to determine their precise three-dimensional structures. researchgate.net
Coordination Modes of the Pyridyl Alcohol Ligand
5-Bromo-2-hydroxymethylpyridine typically acts as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxymethyl group. This coordination mode results in the formation of a stable five-membered chelate ring with the metal center. researchgate.net This bidentate chelation is a common feature observed in complexes with various metal ions.
Structural Diversity of Complexes with Various Metal Ions (e.g., Copper(II), Cobalt(II))
The interaction of 5-Bromo-2-hydroxymethylpyridine with different metal ions and counter-anions leads to a remarkable structural diversity in the resulting complexes.
With Copper(II) , the coordination geometry can vary significantly. For example, the reaction with copper(II) nitrate results in a six-coordinate complex, [Cu(L)₂(NO₃)₂], exhibiting a distorted octahedral geometry. researchgate.net In this structure, two ligand molecules and two nitrate anions are coordinated to the central copper atom. Another copper(II) complex, formed with copper(II) chloride, [Cu(L)₂Cl(H₂O)]Cl·H₂O, also displays a distorted octahedral geometry with two ligand molecules, one chloride ion, and one water molecule in the coordination sphere. researchgate.net
With Cobalt(II) , a complex with the formula [Co(L)₂Cl₂] has been synthesized, which also features a distorted octahedral coordination geometry. researchgate.net In this case, the oxygen atoms of the chelating ligand and the chloride ions are arranged in a cis position relative to each other. researchgate.net
This structural variability is influenced by factors such as the nature of the metal cation, the counter-anions present, and the presence of solvent molecules like water, which can also participate in the coordination or stabilize the crystal lattice through hydrogen bonding. researchgate.net
| Complex | Metal Ion | Coordination Geometry | Key Structural Features |
| [Cu(L)₂(NO₃)₂] | Copper(II) | Distorted Octahedral | Six-coordinate with N₄O₂ donor atoms. researchgate.net |
| [Cu(L)₂Cl(H₂O)]Cl·H₂O | Copper(II) | Distorted Octahedral | Six-coordinate with N₂O₃Cl donor atoms. researchgate.net |
| [Co(L)₂Cl₂] | Cobalt(II) | Distorted Octahedral | N₂O₂Cl₂ donor atoms with cis-arrangement of oxygen and chloride. researchgate.net |
Influence of Bromine Substitution on Ligand Properties and Complex Stability
The presence of the bromine atom at the 5-position of the pyridine ring significantly influences the ligand's electronic properties and, consequently, the stability and crystal packing of its metal complexes. The bromine atom is an electron-withdrawing group, which can affect the basicity of the pyridine nitrogen and the acidity of the hydroxyl proton. While detailed studies on the stability constants of 5-bromo-2-hydroxymethylpyridine complexes are not extensively reported in the provided search results, comparative structural investigations with the non-brominated analogue, 2-hydroxymethylpyridine, indicate that the primary impact of the bromine substitution is observed in the different modes of crystal packing. researchgate.net This suggests that the steric and electronic effects of the bromine atom play a crucial role in directing the supramolecular assembly of the complexes in the solid state.
Spectroscopic and Computational Analysis of Metal-Ligand Interactions
Spectroscopic techniques are vital for elucidating the nature of metal-ligand interactions in these complexes. For instance, UV-Vis spectroscopy can provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer bands, which are characteristic of the coordination environment. researchgate.net Infrared (IR) spectroscopy is useful for confirming the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the C-O bond of the hydroxymethyl group upon complexation.
Computational methods, such as Density Functional Theory (DFT), offer deeper insights into the electronic structure and bonding within these complexes. niscpr.res.in DFT calculations can be employed to determine the optimized geometry of the complexes, analyze the molecular orbitals involved in the metal-ligand bonding, and calculate theoretical vibrational frequencies to complement experimental spectroscopic data. niscpr.res.in Such computational studies can help in understanding the stability of the complexes and the nature of the hyper-conjugative interactions and charge delocalization within the molecule. niscpr.res.in
Potential Applications of Coordination Compounds in Catalysis and Supramolecular Chemistry
The coordination compounds of 5-Bromo-2-hydroxymethylpyridine hold promise in the fields of catalysis and supramolecular chemistry. Pyridine-based ligands and their metal complexes are known for their versatile applications. nih.gov The ability of the ligand to form stable complexes with various transition metals suggests potential catalytic activity in a range of chemical transformations. nih.gov
In supramolecular chemistry, the defined coordination geometries and the potential for intermolecular interactions, such as hydrogen bonding and halogen bonding involving the bromine atom, make these complexes attractive building blocks for the construction of larger, well-defined supramolecular architectures. nih.govresearchgate.net The self-assembly of these complexes can lead to the formation of one-, two-, or three-dimensional networks with interesting topologies and potential applications in areas like materials science and host-guest chemistry.
Applications in Materials Science and Functional Materials
Integration of 5-Bromo-2-hydroxymethylpyridine Derivatives into Polymer Architectures
The incorporation of pyridine (B92270) moieties into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, charge-transport properties, and metal-coordination capabilities. While direct polymerization of 5-Bromo-2-hydroxymethylpyridine is not common, its derivatives are valuable monomers for creating functional polymers. The innate Lewis basicity of the pyridine motif can sometimes complicate polymerization processes catalyzed by transition metals, but careful monomer design can overcome these challenges nih.gov.
Derivatives of 5-Bromo-2-hydroxymethylpyridine can be integrated into polymer architectures through several synthetic routes:
Polycondensation Reactions: The hydroxymethyl group can be reacted with other functional groups, such as carboxylic acids or acyl chlorides, to form polyester chains. The bifunctional nature of the molecule, possessing both the alcohol and a reactive bromo-substituent, allows for the synthesis of complex, cross-linked, or functionalized polymer networks.
Ring-Opening Metathesis Polymerization (ROMP): The hydroxymethyl group can be used to attach a polymerizable moiety, such as a norbornene group. The resulting monomer can then undergo ROMP to produce polymers with high glass transition and thermal decomposition temperatures, making them suitable for high-temperature applications nih.gov.
Synthesis of Conjugated Polymers: The bromo-substituent is ideal for participation in cross-coupling reactions like Suzuki or Stille couplings. By reacting a derivative of 5-Bromo-2-hydroxymethylpyridine with appropriate di-boronic acids or di-stannanes, it can be incorporated into π-conjugated polymer backbones, such as poly(p-pyridylvinylene) (PPyV). These pyridine-containing conjugated polymers are investigated for their charge-carrying properties and potential use in electronic devices mdpi.comresearchgate.net.
The inclusion of the bromopyridine unit in the polymer chain offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Development of Functional Coatings and Surface Modifiers
Functional polymeric coatings are designed to alter the surface properties of a substrate, providing features like corrosion resistance, altered wettability, or biocompatibility. 5-Bromo-2-hydroxymethylpyridine is a candidate for creating such coatings due to its ability to anchor to surfaces and present functional groups for further modification chemimpex.com.
The self-assembly of molecules on solid surfaces is a key technique in surface modification. The hydroxymethyl group of 5-Bromo-2-hydroxymethylpyridine can form hydrogen bonds or covalent linkages with oxide surfaces, anchoring the molecule. This positions the pyridine ring and the bromine atom away from the surface, creating a functionalized monolayer. This approach can effectively decouple the functional part of the molecule from the conductive substrate, which is crucial in the design of molecular electronics nih.govresearchgate.net. The oriented layer of bromopyridine units can then be used to alter the surface energy or to serve as a foundation for building multilayered structures.
Table 1: Potential Interactions for Surface Modification
| Functional Group | Interaction Type | Potential Substrate | Resulting Surface Property |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Covalent bond, Hydrogen bond | Metal oxides (e.g., SiO₂, TiO₂), Glass | Anchoring of pyridine moiety |
| Pyridine Ring | π-π stacking, Coordination | Graphite, Gold, Metal ions | Modified electronic properties, Catalyst binding |
Fabrication of Advanced Organic and Hybrid Materials
Hybrid materials, which integrate organic and inorganic components at the molecular scale, often exhibit synergistic properties. 5-Bromo-2-hydroxymethylpyridine is a prime candidate for use as an organic linker in the synthesis of one prominent class of hybrid materials: Metal-Organic Frameworks (MOFs).
5-Bromo-2-hydroxymethylpyridine can act as a bidentate ligand, with both the pyridine nitrogen and the hydroxyl oxygen coordinating to a metal center. The bromine atom provides an additional functional handle that can be used for post-synthetic modification of the MOF, allowing for the introduction of other chemical groups to tailor the framework's properties for specific applications such as gas storage, separation, or catalysis rsc.orgmdpi.com.
Table 2: Potential MOF Applications with 5-Bromo-2-hydroxymethylpyridine as a Ligand
| Application | Role of 5-Bromo-2-hydroxymethylpyridine Ligand |
|---|---|
| Catalysis | The pyridine and hydroxyl groups bind to the metal center, creating a stable catalytic site. The bromo group can be used to attach additional catalytic moieties. |
| Gas Adsorption | The structure helps form a porous framework. The polarity of the C-Br bond and the pyridine ring can enhance selectivity for certain gases. |
| Sensing | The electronic properties of the ligand can be modulated by guest molecules, leading to a detectable change in the MOF's optical or electronic properties. |
Role of Halogenated Pyridines in Optoelectronic Materials and Nanotechnology
The unique electronic and optical properties of pyridine-containing compounds make them attractive for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and sensors. The incorporation of pyridine units into π-conjugated systems can influence the material's photophysical properties, including absorption and luminescence taylorfrancis.comnih.gov.
Metal complexes featuring pyridine-based ligands are a significant area of research for luminescent materials scilit.comrsc.orgrsc.org. The photophysical properties of these complexes, such as the lifetime of their excited states and their emission quantum yields, are highly dependent on the ligand structure nih.govnih.gov. 5-Bromo-2-hydroxymethylpyridine can act as a ligand in such complexes, where the heavy bromine atom can enhance spin-orbit coupling, potentially promoting phosphorescence. This "heavy-atom effect" is a known strategy for developing efficient emitters for OLEDs.
In the field of nanotechnology, halogenated compounds and pyridine derivatives play important roles in the synthesis and functionalization of nanoparticles, particularly semiconductor quantum dots (QDs).
Surface Functionalization: Pyridine can act as a surface ligand for QDs, improving charge balance and enhancing hole injection in quantum dot light-emitting diodes (QLEDs) researchgate.net. The hydroxymethyl group of 5-Bromo-2-hydroxymethylpyridine could provide a stable anchoring point to the QD surface.
Halogen Doping/Ligands: Halogen doping is a method used to improve the optical and physicochemical properties of carbon dots (CDs) nih.gov. Furthermore, inorganic halogen ions (Cl⁻, Br⁻, I⁻) can serve as ligands to stabilize colloidal QDs semanticscholar.org. The bromine atom in 5-Bromo-2-hydroxymethylpyridine could be leveraged in similar strategies, either by being part of a precursor in solvothermal synthesis or by influencing the electronic properties of the resulting nanomaterial through its presence on a surface-bound ligand researchgate.net.
The dual functionality of 5-Bromo-2-hydroxymethylpyridine makes it a promising molecule for creating multifunctional nanoparticles where the pyridine-alcohol moiety controls surface binding and the bromo-substituent allows for subsequent bioconjugation or attachment to other materials.
Catalytic Applications of 5 Bromo 2 Hydroxymethylpyridine Derivatives
Design of Pyridine-Based Ligands for Transition Metal Catalysis
The design of effective pyridine-based ligands is a cornerstone of modern catalysis. acs.orgunimi.it The electronic and steric properties of the pyridine (B92270) ring can be finely tuned by the introduction of substituents, which in turn influences the stability and reactivity of the resulting metal complexes. acs.org The innovation of chiral ligands has been particularly crucial for asymmetric synthesis. acs.org
For 5-bromo-2-hydroxymethylpyridine, the bromo group serves as a key functional handle for derivatization. It can be readily transformed through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl, alkyl, or other functional groups. researchgate.net This allows for the construction of bidentate, tridentate, or even polydentate ligand systems. For instance, coupling with another pyridine-containing fragment can lead to the formation of bipyridine-type ligands, which are widely used in catalysis. acs.org
The hydroxymethyl group at the 2-position offers another site for modification or coordination. It can act as a coordinating group itself, forming a chelate ring with a metal center, or it can be etherified or esterified to introduce further functionality. researchgate.net This dual functionality is highly advantageous in ligand design, as it allows for the creation of complex and well-defined coordination spheres around the metal center.
A notable design concept is the "double-layer control," where a rigid fused-ring framework and a tunable spirocyclic ketal side wall can secure both reactivity and stereoselectivity. acs.org While not directly demonstrated for 5-bromo-2-hydroxymethylpyridine, this principle highlights the sophisticated strategies employed in designing chiral pyridine-derived ligands. The synthesis of ligands such as (1H-pyrazolyl)pyridines, which are analogues of 2,2'-bipyridine, further illustrates the diverse approaches to creating functionalized pyridine ligands for metal complexes with tunable properties. researchgate.net
The table below summarizes the potential for ligand synthesis starting from 5-bromo-2-hydroxymethylpyridine, based on established synthetic methodologies for related pyridine derivatives.
| Functional Group | Potential Reaction Type | Resulting Ligand Feature |
| 5-Bromo | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Introduction of aryl, vinyl, alkynyl, or amino groups; formation of bipyridine or other polydentate systems. |
| 2-Hydroxymethyl | Etherification, Esterification, Oxidation | Modification of steric and electronic properties; introduction of additional donor atoms; immobilization on a solid support. |
| Pyridine Nitrogen | Coordination to a metal center | Formation of the primary coordination site of the ligand. |
Application in Organic Transformations (e.g., Hydrogen Transfer, CO2 Utilization)
Pyridine-based ligands are instrumental in a wide array of catalytic organic transformations, including hydrogenation and the utilization of carbon dioxide.
Hydrogen Transfer Reactions:
Transfer hydrogenation is a key process in organic synthesis, and transition metal complexes with pyridine-containing ligands are highly effective catalysts. mdpi.comnih.gov Ruthenium and iridium complexes, in particular, have been extensively studied. For example, ruthenium(II)-arene complexes with pyridine–quinoline (B57606) based ligands have shown to be efficient catalysts for the transfer hydrogenation of ketones. mdpi.com The catalytic activity of these complexes is influenced by the substituents on the pyridine and quinoline rings, with electron-donating groups generally enhancing the catalytic performance. mdpi.com
Complexes of iridium, such as Cp*Ir(III) complexes bearing various pyridine and N-heterocyclic carbene (NHC) ligands, have also been assayed in hydrogen-transfer catalysis. acs.orgacs.org The electronic contribution of the bidentate ligand plays a significant role in the catalytic activity, and the catalyst performance can be systematically tuned by altering these electronic properties. acs.org Ruthenium complexes bearing NNN tridentate ligands derived from 6-(pyridin-2-ylmethyl)-2,2'-bipyridine have also been synthesized and tested for their catalytic transfer hydrogenation activity, with the secondary coordination sphere significantly influencing reactivity. nih.govacs.org
While direct examples using ligands from 5-bromo-2-hydroxymethylpyridine are not prominent in the literature, the principles from these studies suggest that appropriately designed ligands derived from this precursor could be highly effective. The ability to tune the electronic properties via the 5-position and the potential for creating multidentate chelating ligands via the hydroxymethyl group are desirable features for designing active and selective transfer hydrogenation catalysts.
CO2 Utilization:
The reduction of carbon dioxide to value-added chemicals is a critical area of research for sustainable chemistry. rsc.org Molecular catalysts, particularly those based on earth-abundant metals like iron, nickel, and cobalt with polypyridine and aza-macrocyclic ligands, have been extensively investigated for electrochemical and photochemical CO2 reduction. rsc.org
Rhenium complexes with pyridine-based ligands are also well-studied for CO2 reduction. For instance, Re(I) pyridyl imidazole (B134444) complexes have been synthesized and examined for the photocatalytic reduction of CO2, showing a preference for formic acid production. nih.govrsc.org Computational studies on imidazolium-functionalized rhenium and manganese electrocatalysts have provided insights into the reaction mechanisms for CO2-to-CO conversion. nih.gov The design of these catalysts often involves modifying the pyridine ligand to influence the catalytic activity and selectivity.
The functional groups on 5-bromo-2-hydroxymethylpyridine could be exploited to develop ligands for CO2 reduction catalysts. The bromo group allows for the introduction of functionalities that can modulate the electronic properties of the catalyst or introduce proton relays, which are known to be beneficial in CO2 reduction. The hydroxymethyl group could be used to anchor the catalytic complex to a surface, leading to heterogeneous catalysts with improved recyclability.
The following table presents research findings on related pyridine-based catalysts in hydrogen transfer and CO2 utilization reactions.
| Catalyst Type | Transformation | Key Findings |
| Ruthenium(II)-arene complexes with pyridine–quinoline ligands | Transfer hydrogenation of acetophenone | High catalytic activity, with quantitative conversion to 1-phenylethanol (B42297) in short reaction times. mdpi.com |
| Cp*Ir(III) complexes with (pyridinylmethyl)sulfonamide ligands | Transfer hydrogenation | Catalyst performance can be systematically tuned by changing the electronic contribution of the bidentate ligand. acs.org |
| Rhenium(I) pyridyl imidazole complexes | Photocatalytic CO2 reduction | Favors the production of formic acid over CO, with high turnover numbers. nih.govrsc.org |
| Iron, Nickel, and Cobalt aza macrocyclic and polypyridine complexes | Electrochemical and light-driven CO2 reduction | Highly selective and efficient catalysts can be designed by fine-tuning the ligand structure. rsc.org |
Heterogeneous and Homogeneous Catalytic Systems Involving Pyridine Moieties
Catalytic systems can be broadly classified as homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity. nih.gov Transition metal complexes of pyridinyl alcoholato or bipyridinyl dialcoholato ligands are examples of homogeneous catalysts. nih.gov
Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. nih.gov Pyridine derivatives can be incorporated into heterogeneous catalysts in several ways. For example, a cerium(IV)-sandwiched polyoxometalate intercalated in layered double hydroxides has been used as a heterogeneous catalyst for the oxidation of pyridines. researchgate.net Another approach involves the synthesis of magnetic nanocatalysts for the preparation of substituted pyridines. nih.gov
The hydroxymethyl group of 5-bromo-2-hydroxymethylpyridine is particularly well-suited for the development of heterogeneous catalysts. It can be used to graft the pyridine-based ligand onto a solid support, such as silica (B1680970) or a polymer resin. This immobilization can lead to catalysts that combine the high activity and selectivity of their homogeneous counterparts with the practical benefits of heterogeneous systems. For instance, a novel nano-magnetic metal-organic framework has been synthesized and used as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov
The following table provides examples of both homogeneous and heterogeneous catalytic systems involving pyridine moieties.
| Catalytic System | Type | Application |
| Transition metal complexes of pyridinyl alcoholato ligands | Homogeneous | Olefin metathesis, enantioselective reactions. nih.gov |
| Cerium(IV)-sandwiched polyoxometalate in layered double hydroxides | Heterogeneous | Oxidation of pyridines. researchgate.net |
| Magnetic nanocatalysts | Heterogeneous | Synthesis of substituted pyridines. nih.gov |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Heterogeneous | Synthesis of pyrazolo[3,4-b]pyridines. nih.gov |
Mechanistic Studies of Catalytic Cycles and Active Site Characterization
Understanding the mechanism of a catalytic reaction is crucial for the rational design of improved catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling.
For pyridine-based catalysts, mechanistic investigations have shed light on the role of the ligand in various steps of the catalytic cycle. For example, in the palladium-catalyzed C-H olefination of aromatic compounds, mechanistic studies have shown that S,O-ligands can trigger the formation of more reactive cationic palladium species, with the C-H activation step being rate-limiting. nih.gov In the case of pyridine(diimine) iron-catalyzed C(sp2)-H borylation, mechanistic studies have identified catalyst deactivation pathways and revealed that the C-B formation step can be turnover-limiting. nih.gov
In the context of dearomative cycloadditions, mechanistic experiments including UV-vis absorption, Stern-Volmer quenching, and cyclic voltammetry have been used to elucidate the energy transfer-catalyzed activation mode. acs.org For CO2 reduction catalysts, computational studies have been employed to map out the catalytic cycle and identify the turnover-determining step. nih.gov
While no specific mechanistic studies on catalysts derived from 5-bromo-2-hydroxymethylpyridine were found, the established methodologies can be applied to such systems. The functional groups on this precursor allow for the synthesis of a wide range of ligands, which would in turn lead to catalysts with diverse and potentially novel reaction mechanisms. Characterization of the active sites of such catalysts would involve techniques like X-ray crystallography to determine the solid-state structure of the metal complexes, and various spectroscopic methods (NMR, IR, UV-vis) to study their behavior in solution.
The table below highlights key findings from mechanistic studies of related pyridine-based catalytic systems.
| Catalytic Reaction | Key Mechanistic Insight |
| Palladium-catalyzed C–H olefination | The S,O-ligand promotes the formation of cationic palladium species, and C–H activation is the rate-determining step. nih.gov |
| Pyridine(diimine) iron-catalyzed C(sp2)–H borylation | C-B formation can be the turnover-limiting step, and catalyst deactivation pathways have been identified. nih.gov |
| Energy transfer-catalyzed dearomative cycloadditions | Mechanistic studies confirmed an energy transfer-catalyzed activation mode. acs.org |
| Electrocatalytic CO2 reduction by imidazolium-functionalized catalysts | Computational studies identified the turnover-determining step and rationalized the catalytic activity. nih.gov |
Conclusion and Future Outlook in 5 Bromo 2 Hydroxymethylpyridine Research
Summary of Key Academic Discoveries and Research Advancements
Research surrounding 5-Bromo-2-hydroxymethylpyridine, also known by its synonym (5-bromopyridin-2-yl)methanol, has largely focused on its utility as a precursor in multi-step syntheses. A significant academic discovery is its role in the construction of complex ligands for catalysis and bioactive molecules. The two functional handles—the alcohol and the bromo group—can be manipulated selectively to introduce further complexity.
A notable advancement is its use in the synthesis of drug candidates. For instance, this compound is a documented starting material for the synthesis of the anti-tuberculosis agent TBA-354. nih.gov In this pathway, the hydroxymethyl group is first converted to a bromomethyl group, which then undergoes substitution, while the pyridine (B92270) bromine is later used for a Suzuki coupling reaction. nih.gov Similarly, the compound has been employed as a key intermediate in the synthesis of benzimidazole (B57391) derivatives designed as potential kinase inhibitors and in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. google.comhawaii.edu
In the realm of catalysis, research has demonstrated the conversion of the closely related 5-bromo-2-pyridinecarboxaldehyde into ligands like Br2MeBPA. During this process, 5-Bromo-2-hydroxymethylpyridine is generated as a significant by-product, which can be isolated and utilized, highlighting its relevance in ligand synthesis. smolecule.com These ligands are designed to stabilize metal complexes used in oxidation reactions. smolecule.com
The primary synthesis route to 5-Bromo-2-hydroxymethylpyridine itself is well-established and involves the reduction of 5-bromo-2-pyridinecarboxylic acid methyl ester using a reducing agent like sodium borohydride. fishersci.no This straightforward accessibility has been a key enabler of its use in more complex synthetic endeavors.
Identification of Unexplored Research Avenues and Challenges
Despite its utility, several research avenues for 5-Bromo-2-hydroxymethylpyridine remain underexplored. A primary challenge in pyridine chemistry, in general, is achieving regioselective functionalization. google.com While the starting compound has a defined substitution pattern, developing methods to selectively functionalize the remaining C-H positions on the pyridine ring in the presence of the existing bromo and hydroxymethyl groups presents a significant synthetic challenge and an opportunity for methodological innovation.
The full potential of the hydroxymethyl group as a directing group for C-H activation at the C3 position has not been thoroughly investigated. Such studies could yield novel, more direct pathways to tri-substituted pyridine derivatives. Furthermore, while its role as an intermediate is established, there is limited research on the intrinsic biological activity of 5-Bromo-2-hydroxymethylpyridine itself or its simple derivatives. A systematic investigation into its own bioactivity could reveal unexpected therapeutic potential.
Another challenge lies in the scalability of reactions involving this compound. While laboratory-scale syntheses are common, developing robust, high-yield processes suitable for industrial production, particularly for pharmaceutical applications, requires further optimization to minimize by-product formation and simplify purification. infochems.co.kr
Prospects for Enhanced Synthetic Efficiency and Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 5-Bromo-2-hydroxymethylpyridine and its derivatives, there are significant opportunities to enhance synthetic efficiency and reduce environmental impact. Current research on pyridine synthesis, in general, points towards several promising strategies. nih.gov
One major prospect is the adoption of microwave-assisted organic synthesis (MAOS). google.com This technique has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields in the creation of pyridine derivatives compared to conventional heating methods. google.comportico.org Applying this to the coupling reactions or functional group transformations of 5-Bromo-2-hydroxymethylpyridine could offer substantial efficiency gains.
Another key area is the development and use of green catalysts and environmentally benign solvents. nih.gov Research into transition-metal catalysts, particularly earth-abundant metals like cobalt, for cycloaddition reactions offers a more sustainable alternative to precious metal catalysts like palladium, which is often used in Suzuki couplings of bromopyridines. echemi.com Furthermore, exploring reactions in greener solvents such as aqueous ethanol (B145695) or even under solvent-free conditions would align with sustainability goals. fishersci.no One-pot, multi-component reactions (MCRs) represent another frontier, allowing for the construction of complex pyridine-based molecules in a single step, which improves atom economy and reduces waste. portico.org
The table below compares conventional and potential green synthesis methods applicable to pyridine derivatives.
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives| Feature | Conventional Methods | Green/Sustainable Prospects |
|---|---|---|
| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) google.comportico.org |
| Catalysts | Stoichiometric reagents, precious metals (e.g., Palladium) | Reusable catalysts, earth-abundant metals (e.g., Cobalt, Nickel) hawaii.eduechemi.com |
| Solvents | Dioxane, THF, Chloroform | Aqueous ethanol, PEG, solvent-free conditions fishersci.no |
| Process | Multi-step, isolation of intermediates | One-pot, multi-component reactions portico.org |
| Efficiency | Moderate yields, significant waste | Higher yields, improved atom economy, reduced waste |
Emerging Applications in Advanced Materials, Biomedicine, and Catalysis
The true value of 5-Bromo-2-hydroxymethylpyridine is realized in its downstream applications. The dual functionality of the molecule makes it an ideal scaffold for building complex structures with tailored properties.
Biomedicine: This is arguably the most impactful area of application. The compound is a key intermediate for active pharmaceutical ingredients (APIs). fishersci.no As previously mentioned, it is a building block in the synthesis of the anti-tuberculosis candidate TBA-354 and STAT3 inhibitors. nih.govhawaii.edu Its structure is also incorporated into the synthesis of benzimidazole derivatives as kinase inhibitors and is a precursor to 5-bromo-2-(chloromethyl)pyridine, an intermediate used in the synthesis of the antiplatelet drug Vorapaxar. google.comechemi.com The pyridine moiety is a common feature in bioactive molecules, and the bromo-substituent provides a convenient handle for late-stage functionalization via cross-coupling reactions to build molecular diversity.
Advanced Materials: In materials science, functionalized pyridines are used as building blocks for organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and functional polymers. While specific, published examples detailing the incorporation of 5-Bromo-2-hydroxymethylpyridine into a fully characterized material are nascent, its structure is well-suited for these applications. The pyridine nitrogen can act as a ligand to coordinate with metal centers in MOFs or organometallic polymers, while the bromo- and hydroxymethyl- positions offer sites for polymerization or attachment of other functional groups to tune the material's electronic or physical properties.
Catalysis: The pyridine nitrogen and the exocyclic oxygen of the hydroxymethyl group can act as a bidentate ligand system. Derivatives of 5-Bromo-2-hydroxymethylpyridine are used to synthesize more complex, sterically hindered ligands. smolecule.com These ligands, such as those derived from the bis(2-pyridylmethyl)amine (BPA) scaffold, are crucial in bioinorganic chemistry for stabilizing reactive metal-oxo and metal-superoxo species that can perform challenging C-H bond oxidation reactions, mimicking the function of metalloenzymes. smolecule.com
The table below summarizes some of the key transformations and resulting applications of this versatile compound.
Table 2: Applications Stemming from 5-Bromo-2-hydroxymethylpyridine| Transformation | Resulting Scaffold/Molecule | Field of Application | Specific Example/Target |
|---|---|---|---|
| Conversion to Bromomethyl, Suzuki Coupling | Biaryl-substituted Imidazo[2,1-b] fishersci.nooxazine | Biomedicine | Anti-tuberculosis agent (TBA-354) nih.gov |
| Suzuki Coupling, Sulfonamide Formation | Substituted Pyridine-Sulfonamide | Biomedicine | STAT3 Inhibitors hawaii.edu |
| Chlorination, Nucleophilic Substitution | Benzimidazole Derivatives | Biomedicine | Kinase Inhibitors, Vorapaxar google.comechemi.com |
| Reductive Amination (from aldehyde precursor) | Bis(pyridylmethyl)amine Ligands | Catalysis | Bio-inspired Oxidation Catalysts smolecule.com |
| Potential Polymerization/Coordination | Functional Polymers, MOFs | Advanced Materials | OLEDs, Gas Storage |
Collaborative and Interdisciplinary Research Imperatives
Realizing the full potential of 5-Bromo-2-hydroxymethylpyridine necessitates a move beyond siloed research. The development of novel applications is fundamentally an interdisciplinary endeavor.
For example, creating new biomedical agents requires close collaboration between synthetic organic chemists, who devise routes to new derivatives, and medicinal chemists and pharmacologists, who evaluate their biological activity and structure-activity relationships (SAR). The synthesis of STAT3 inhibitors is a prime example of this synergy. hawaii.edu
In advanced materials , progress depends on the partnership between chemists, physicists, and materials scientists. Chemists can synthesize novel pyridine-based monomers and ligands from 5-Bromo-2-hydroxymethylpyridine, while materials scientists and physicists are needed to fabricate these into devices like OLEDs or to characterize the properties of resulting polymers and MOFs.
Similarly, advancements in catalysis require a joint effort between synthetic chemists who create the ligands and inorganic chemists or biochemists who study the resulting metal complexes and their catalytic performance in complex chemical transformations. smolecule.com
Future breakthroughs will likely emerge from the intersection of these fields. For instance, a new pyridine-based polymer developed for materials science might be found to have unique biocompatibility, opening up biomedical applications. A novel catalytic system could enable a previously impossible synthetic transformation, providing access to an entirely new class of drug candidates. Fostering these cross-disciplinary collaborations through joint funding initiatives, shared research platforms, and interdisciplinary training programs is imperative for driving innovation in the field.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
